molecular formula C12H16ClN3O B1336111 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline CAS No. 893779-10-7

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline

Cat. No.: B1336111
CAS No.: 893779-10-7
M. Wt: 253.73 g/mol
InChI Key: AEDZKZARKRFPHG-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is an organic compound that features a piperazine ring substituted with an acetyl group and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with 4-acetylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or amines derived from the reduction of the acetyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the chloroaniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetyl-piperazin-1-yl)-5-chloroaniline: Similar structure but with the chloro group at a different position.

    4-(4-Acetyl-piperazin-1-yl)-2-fluoroaniline: Contains a fluoro group instead of a chloro group.

    2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline: Similar to the previous compound but with the fluoro group at a different position.

Uniqueness

2-(4-Acetyl-piperazin-1-yl)-3-chloroaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chloro group and the presence of the acetyl-piperazine moiety contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-2-4-11(12)14/h2-4H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZKZARKRFPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415542
Record name 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893779-10-7
Record name 1-[4-(2-Amino-6-chlorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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